2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one
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Overview
Description
2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound featuring an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound’s unique structure combines the indole nucleus with a cyclohexenone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Attachment of the Aminoethyl Group: The 2-(2,5-dimethyl-1H-indol-3-yl)ethyl group can be introduced via nucleophilic substitution reactions.
Cyclohexenone Formation: The cyclohexenone ring can be formed through aldol condensation reactions involving appropriate precursors.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Similar compounds to 2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Compared to these compounds, this compound is unique due to its combination of the indole nucleus with a cyclohexenone ring, offering distinct chemical and biological properties.
Properties
IUPAC Name |
(2E)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethylimino]-2-(1-hydroxybutylidene)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-4-6-20(25)22-19(7-5-8-21(22)26)23-12-11-16-15(3)24-18-10-9-14(2)13-17(16)18/h9-10,13,24-25H,4-8,11-12H2,1-3H3/b22-20+,23-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQBOQFYIWQWLX-ITYKCENHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CCCC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CCCC1=O)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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